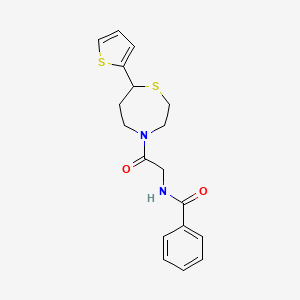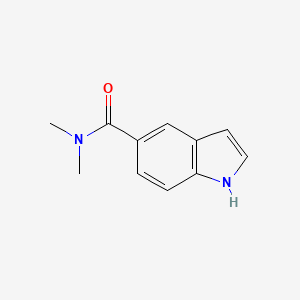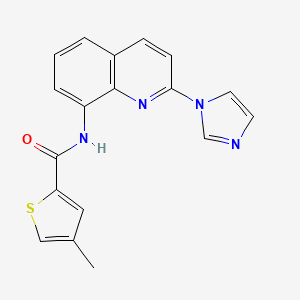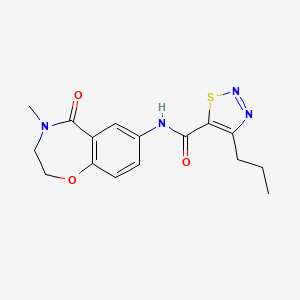![molecular formula C13H12ClN3O3S2 B2604162 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-84-5](/img/structure/B2604162.png)
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a chlorothiophene ring, a sulfonyl group, a pyridine ring, and a piperazine ring
Métodos De Preparación
The synthesis of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by reacting 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride.
Coupling with Piperazine: The chlorothiophene intermediate is then reacted with 1-(pyridin-3-yl)piperazine under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one include other sulfonyl piperazines and chlorothiophene derivatives. These compounds share structural similarities but may differ in their specific chemical and biological properties. For example:
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(1H-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one: This compound has a pyrrolo[3,2-c]pyridine ring instead of a pyridine ring, which may affect its biological activity.
5-Chlorothiophene-2-sulfonyl chloride: This intermediate is used in the synthesis of various sulfonyl compounds and has different reactivity compared to the final product.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c14-11-3-4-13(21-11)22(19,20)16-6-7-17(12(18)9-16)10-2-1-5-15-8-10/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHBZVGEXWTFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)


![5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2604086.png)



![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)


![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)
